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3-Acetyl-5-methylpyridin-2(1H)-one

Cat. No.: B13664361
M. Wt: 151.16 g/mol
InChI Key: WXGFSGFZIKYCNS-UHFFFAOYSA-N
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Description

Overview of Pyridinone Heterocycles in Organic Chemistry

Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. nih.gov Their structure is analogous to that of pyridine (B92270), but with the inclusion of a ketone functionality. This combination of a pyridine-like nitrogen atom and a carbonyl group results in a unique electronic distribution and reactivity profile.

Pyridinones can be classified into different isomers based on the position of the carbonyl group relative to the nitrogen atom within the ring. The most common isomers are 2(1H)-pyridinones and 4(1H)-pyridinones. nih.gov

2(1H)-Pyridinones: In this isomer, the carbonyl group is located at the C2 position, adjacent to the nitrogen atom. This arrangement leads to the potential for lactam-lactim tautomerism. 2-Pyridone is a well-known example of this class. wikipedia.org

4(1H)-Pyridinones: Here, the carbonyl group is at the C4 position. These isomers also exhibit tautomerism.

The specific placement of the carbonyl group significantly influences the chemical and physical properties of the molecule, including its aromaticity, reactivity, and intermolecular interactions.

A key feature of pyridinone systems is their existence in a tautomeric equilibrium between a keto (pyridinone) form and an enol (hydroxypyridine) form. wayne.edu For 2(1H)-pyridinones, this equilibrium is between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. wikipedia.org

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the ring. stackexchange.comwuxibiology.com In the gas phase, the 2-hydroxypyridine tautomer is generally favored for 2-pyridone. wayne.eduacs.org However, in polar solvents, the 2-pyridone form often predominates due to its higher dipole moment and better solvation. stackexchange.comwuxibiology.com In the solid state, 2-pyridone typically exists in the keto form, often forming hydrogen-bonded dimers or helical structures. wikipedia.org Theoretical calculations have been instrumental in understanding the subtle energy differences between these tautomers. wayne.edu

Strategic Importance of the 2(1H)-Pyridinone Core Structure in Chemical Synthesis

The 2(1H)-pyridinone scaffold is a versatile building block in organic synthesis, serving as a precursor to a wide range of more complex heterocyclic systems. organic-chemistry.org Its strategic importance stems from several key features:

Multiple Reactive Sites: The 2(1H)-pyridinone ring possesses several sites that can be functionalized, including the nitrogen atom, the carbonyl group, and the various carbon atoms of the ring. This allows for the introduction of a diverse array of substituents and the construction of complex molecular architectures.

Participation in Cycloaddition Reactions: The diene-like character of the 2(1H)-pyridinone ring allows it to participate in Diels-Alder and other cycloaddition reactions, providing a powerful tool for the synthesis of polycyclic compounds.

Scaffold for Biologically Active Molecules: The pyridinone nucleus is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit biological activity. nih.gov Pyridinone derivatives have been investigated for a wide range of applications. nih.gov

Numerous synthetic methods have been developed for the preparation of 2(1H)-pyridinones, reflecting their importance in synthetic chemistry. organic-chemistry.org

Chemical Context of 3-Acetyl-5-methylpyridin-2(1H)-one within Pyridinone Chemistry

This compound is a specific derivative of the 2(1H)-pyridinone core. Its chemical identity and properties are defined by its molecular formula, C₈H₉NO₂, and a molecular weight of 151.16 g/mol . vulcanchem.com The IUPAC name clearly indicates the substitution pattern: an acetyl group at the 3-position and a methyl group at the 5-position of the pyridin-2(1H)-one ring. vulcanchem.com

The presence of the acetyl group, an electron-withdrawing group, at the 3-position significantly influences the electronic properties of the pyridinone ring, potentially affecting its reactivity and the position of the tautomeric equilibrium. The methyl group at the 5-position provides steric bulk and can also modulate the electronic nature of the ring through inductive effects.

While specific synthetic routes for this compound are not extensively documented, analogous syntheses of related compounds, such as 3-acetyl-6-methylpyridin-2(1H)-one, suggest that it could be prepared through methods like the Grignard reaction on a corresponding cyanopyridone precursor. vulcanchem.com The reactivity of this compound is expected to be characteristic of 2(1H)-pyridinones, with the added functionality of the acetyl group allowing for further chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B13664361 3-Acetyl-5-methylpyridin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-acetyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)9-4-5/h3-4H,1-2H3,(H,9,11)

InChI Key

WXGFSGFZIKYCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 5 Methylpyridin 2 1h One and Its Core Analogues

Direct Synthesis Strategies

Direct strategies involve the construction of the pyridinone ring from acyclic or simpler cyclic precursors. These are often the most efficient methods for accessing novel substitution patterns.

Cyclization reactions are fundamental to the synthesis of the pyridinone core, involving the intramolecular formation of one or two bonds to close the ring.

Condensation reactions, which unite two or more molecules with the loss of a small molecule like water or ammonia, are a cornerstone of pyridinone synthesis. A prominent approach involves the reaction of enaminones with compounds containing active methylene (B1212753) groups. For instance, enaminones can react with malononitrile (B47326) or ethyl cyanoacetate, followed by base-mediated cyclization, to yield highly substituted pyridin-2(1H)-one derivatives. nih.gov The reaction proceeds through nucleophilic vinylic substitution, subsequent amine addition, and eventual ring closure. nih.gov

Another strategy involves the self-condensation of β-keto amides under Vilsmeier conditions, which proceeds through sequential halogenation, formylation, and intramolecular nucleophilic cyclization to afford polysubstituted pyridin-2(1H)-ones. tandfonline.com This method is noted for its use of readily available starting materials and mild reaction conditions. tandfonline.com Similarly, pyridin-2(1H)-thione analogues can be prepared via condensation. A mixture of a sodium salt of a propenolate, like sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, and cyanothioacetamide can be ground together to produce a 2-thioxo-1,2-dihydropyridine-3-carbonitrile, a close structural analogue. mdpi.com

Annulation reactions are processes where a new ring is formed on a pre-existing molecule through the formation of two new bonds. nih.gov These cycloaddition strategies are powerful tools for constructing the six-membered pyridinone ring.

[4+2] Cycloaddition: This hetero-Diels-Alder approach is a key strategy for pyridine (B92270) synthesis. tandfonline.com It can involve the reaction of 1-azadienes or 2-azadienes with a suitable dienophile. whiterose.ac.uk A modern two-pot, three-component procedure has been developed based on the in situ generation of 2-azadienes via a catalytic aza-Wittig reaction, which then undergo a Diels-Alder reaction to furnish polysubstituted pyridines. whiterose.ac.uk

[3+2] Cycloaddition: Pyridinium (B92312) 1,4-zwitterions have emerged as versatile three-atom building blocks. tandfonline.com They can undergo formal [3+2] cyclization reactions with various partners, such as activated allenes, to produce fused heterocyclic systems. tandfonline.com A self-[3+2] annulation of specific pyridinium salts has also been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones. whiterose.ac.uk

Other Cycloadditions: More complex annulations have been reported for creating fused pyridine systems. A Rh(I)-catalyzed [2+2+2] cyclization is capable of forming three rings in a single operation to build annulated pyrido[3,4-b]indoles. stackexchange.com Furthermore, novel [3+1+1+1] annulation strategies have been developed for synthesizing quinolines (a fused pyridine analogue) from arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a dual-methine synthon. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high efficiency and atom economy. tandfonline.com Several MCRs have been developed for the synthesis of highly functionalized pyridines and their analogues.

One such method is the one-pot condensation of an aldehyde, malononitrile, and a thiol (e.g., thiophenol) catalyzed by a lanthanum-doped hydrotalcite nanocatalyst. tandfonline.comtandfonline.com This process yields 2-amino-3,5-dicyano-6-sulfanyl-pyridine derivatives in high yields. tandfonline.com The scope of the aldehyde component in this type of reaction is broad, as shown in the table below.

Table 1: Substrate Scope for Multicomponent Synthesis of Substituted Pyridines This table summarizes the synthesis of various 2-amino-3,5-dicyano-4-aryl-6-sulfanyl-pyridine derivatives via a one-pot reaction of an aromatic aldehyde, malononitrile, and thiophenol, catalyzed by HT-La (10 mol%) in refluxing ethanol. Data sourced from Taylor & Francis Online. tandfonline.com

EntryAldehydeProductYield (%)
1Benzaldehyde2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridine95
24-Methylbenzaldehyde2-amino-3,5-dicyano-4-(p-tolyl)-6-(phenylthio)pyridine92
34-Methoxybenzaldehyde2-amino-3,5-dicyano-4-(4-methoxyphenyl)-6-(phenylthio)pyridine93
44-Chlorobenzaldehyde2-amino-3,5-dicyano-4-(4-chlorophenyl)-6-(phenylthio)pyridine96
54-Nitrobenzaldehyde2-amino-3,5-dicyano-4-(4-nitrophenyl)-6-(phenylthio)pyridine98
63-Nitrobenzaldehyde2-amino-3,5-dicyano-4-(3-nitrophenyl)-6-(phenylthio)pyridine96

Another MCR strategy involves the acceptorless dehydrogenative coupling of alcohols and aryl methyl ketones with ammonium (B1175870) acetate (B1210297) as the nitrogen source, catalyzed by palladium nanoparticles, to produce 2,4,6-trisubstituted pyridines. nih.gov

These methods involve the modification of a pre-existing heterocyclic ring to introduce the desired functional groups.

A classic and effective method for producing 2-pyridones involves the reaction of pyridine N-oxide precursors with acetic anhydride. stackexchange.comyoutube.com The N-oxide oxygen first attacks the anhydride, leading to acylation of the oxygen atom. stackexchange.com This activation renders the C-2 position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the acetate ion. stackexchange.com Subsequent elimination and rearomatization produce a 2-acetoxy pyridine intermediate. youtube.com This intermediate can then be hydrolyzed with water or mild base to give 2-hydroxypyridine (B17775), which exists in equilibrium with its more stable tautomer, the final 2-pyridone product. stackexchange.com This general transformation provides a reliable route to the core pyridinone scaffold.

Directed Functionalization Methods

Synthesis via Precursor Modification

The construction of the 3-acetyl-5-methylpyridin-2(1H)-one core often involves the chemical transformation of pre-existing ring systems or acyclic precursors. These methods leverage established chemical reactions to build the desired pyridinone framework.

Transformation of Related Heterocycles (e.g., Oxazinones)

One approach to pyridinone synthesis involves the transformation of other heterocyclic compounds, such as oxazinones. While a direct synthesis of this compound from an oxazinone is not explicitly detailed in the provided information, the general utility of oxazinones as precursors for pyridine derivatives is recognized. nih.gov For instance, 2H-1,4-oxazin-2-ones can undergo cycloaddition/cycloreversion sequences to yield pyridines. nih.gov This method highlights the potential for ring-transformation strategies in accessing the pyridinone core, where a suitable oxazinone precursor could theoretically be designed to yield the target molecule.

Reactions Involving Active Methylene Compounds

The use of active methylene compounds is a cornerstone in the synthesis of a wide array of heterocyclic systems, including pyridin-2(1H)-ones. These reactions typically involve the condensation of a compound containing a reactive CH₂ group with other building blocks to construct the pyridinone ring. Multicomponent reactions, in particular, offer an efficient pathway to highly substituted pyridones. For example, a three-component reaction of aromatic aldehydes, substituted acetophenones, and a cyanoacetamide derivative, catalyzed by piperidine, can yield substituted 2-pyridone-3-carbonitriles. nih.gov Similarly, reactions utilizing malononitrile are common in the synthesis of various pyridinone-containing heterocycles. nih.govresearchgate.net While a direct synthesis of this compound using this specific method is not provided, the principle of using active methylene compounds in multicomponent strategies is a well-established and versatile approach for creating the pyridinone scaffold. nih.gov

Derivatization from Halogenated Pyridine Precursors (e.g., 2-Chloronicotinic Acid)

A common and effective strategy for the synthesis of acetylpyridines involves the derivatization of halogenated pyridine precursors, such as 2-chloronicotinic acid and its derivatives. google.compatsnap.comgoogle.com One documented route to a related compound, 3-acetyl-2-chloropyridine, starts from 2-chloronicotinic acid. This process involves the reaction of 2-chloronicotinic acid with methylmagnesium bromide to introduce the acetyl group. google.com This highlights a key synthetic step that could be adapted for the synthesis of this compound, potentially starting from a 2-chloro-5-methylnicotinic acid precursor. The subsequent conversion of the 2-chloro functionality to the 2-oxo group would complete the synthesis.

PrecursorReagentProductYieldReference
2-Chloronicotinic acidMethylmagnesium bromide3-Acetyl-2-chloropyridine77% google.com

Pyridinethione Conversions

Pyridinethiones serve as versatile intermediates in the synthesis of various pyridine derivatives, including 3-acetylpyridin-2(1H)-ones. A notable method involves the reaction of 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462). researchgate.net This reaction directly converts the cyano group at the 3-position into an acetyl group, yielding the corresponding 3-acetylpyridine-2(1H)-thione. The subsequent step would involve the conversion of the thione to the desired pyridinone, a common transformation in heterocyclic chemistry. The best yields for the initial acetylation step are achieved by adding the solid thione to an ethereal solution of methyllithium. researchgate.net

Catalytic Methodologies in Pyridinone Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve efficient and selective transformations. In the context of pyridinone synthesis, transition metal-catalyzed reactions play a crucial role, particularly for the introduction of substituents onto the pyridine ring.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Pyridine Derivatives)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds and is particularly valuable for the synthesis of biaryl compounds, including those containing a pyridine ring. nih.govcdnsciencepub.comresearchgate.netnih.govthieme-connect.com This palladium-catalyzed reaction typically involves the coupling of a pyridine halide or sulfonate with a boronic acid or ester. nih.govcdnsciencepub.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst to produce novel pyridine derivatives in moderate to good yields. nih.gov This methodology is highly tolerant of various functional groups, making it a versatile tool for the late-stage functionalization of pyridine rings. nih.govresearchgate.net

In the context of synthesizing precursors to this compound, a Suzuki coupling could be employed to introduce the methyl group at the 5-position of a suitably functionalized pyridine ring. For example, a halogenated 3-acetyl-2-methoxypyridine could be coupled with a methylboronic acid derivative, followed by demethylation to yield the final product. nih.gov The reaction conditions for Suzuki couplings of pyridine derivatives often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₃PO₄ or K₂CO₃, and a solvent system such as a dioxane/water mixture. nih.govthieme-connect.com

Pyridine SubstrateCoupling PartnerCatalystProductReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄Novel pyridine derivatives nih.gov
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids and estersPd(dppf)Cl₂2-Arylpyridines cdnsciencepub.com
2-Bromo- or 3-bromopyridineBoronic acidsPd(PPh₃)₄2-Aryl- and 3-Arylpyridines thieme-connect.com

Organocatalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of promoting a wide range of transformations, including the synthesis of heterocyclic compounds like pyridinones.

The synthesis of substituted 2-pyridinones via NHC catalysis often involves annulation reactions, where acyclic precursors are cyclized to form the heterocyclic ring. A plausible and commonly employed strategy is the [4+2] annulation, which can be adapted for the synthesis of this compound. In a hypothetical approach, an appropriate α,β-unsaturated ketone could react with a nitrogen-containing component, such as an enamine, under NHC catalysis. The NHC catalyst activates the α,β-unsaturated ketone, facilitating a cascade reaction that leads to the formation of the desired pyridinone ring.

While a direct synthesis of this compound using this method is not explicitly detailed in the literature, the general principle is well-established for the synthesis of structurally related 2-pyrones and other substituted pyridines. For instance, NHC-catalyzed [4+2] annulation of α-chlorothioesters with β,γ-unsaturated α-keto esters has been successfully employed to produce 2-pyrones in moderate to high yields. acs.org This approach highlights the potential of NHC catalysis in constructing the core pyridinone scaffold.

The general mechanism for such an NHC-catalyzed annulation involves the initial reaction of the NHC with an aldehyde or a derivative to form a Breslow intermediate. This intermediate can then act as a nucleophile or, upon further transformation into an acyl azolium intermediate, as an electrophile to engage in cascade reactions with suitable partners, ultimately leading to the desired heterocyclic product.

Optimization of Synthetic Pathways and Process Chemistry Considerations

The efficiency of a synthetic route is paramount in both academic research and industrial applications. Optimizing reaction conditions and employing strategies to enhance yield and purity are critical aspects of process chemistry.

The outcome of an NHC-catalyzed reaction is highly dependent on the specific conditions employed. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and catalyst loading.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. In the synthesis of related heterocyclic systems, a range of solvents have been screened. For example, in the Rhodium-NHC catalyzed dimerization of alkynes, which shares mechanistic features with some NHC-catalyzed reactions, solvents like C₆D₆ have been used. acs.org In other NHC-catalyzed annulations, dichloromethane (B109758) (CH₂Cl₂) has been found to be an effective solvent. researchgate.net The choice of solvent can also impact the solubility of the reactants and the catalyst, which is a crucial factor for efficient catalysis.

Temperature: The reaction temperature can affect both the reaction rate and the stability of intermediates and products. While some NHC-catalyzed reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion. acs.org Conversely, in some cases, lowering the temperature can improve selectivity. It is a critical parameter to balance reaction speed with the prevention of side reactions or decomposition.

Catalyst Loading: The amount of catalyst used is another important factor to consider. Ideally, the catalyst loading should be as low as possible to minimize cost and simplify purification, while still achieving a high reaction rate and yield. In the synthesis of annulated pyridones via Nickel-catalyzed C-H functionalization enabled by a bulky NHC ligand, catalyst loadings as low as 2 mol% have been shown to be effective. acs.org Optimization studies often involve screening a range of catalyst loadings to find the optimal balance. For instance, in some Ru/NHC catalyzed reactions, catalyst loadings as low as 0.5 mol% have been successfully employed. researchgate.net

The following table summarizes the optimization of reaction conditions for a representative NHC-catalyzed annulation reaction, providing insights into the effects of various parameters.

EntryNHC PrecursorBaseSolventTemperature (°C)Yield (%)
1NHC-1DIPEATHF5035
2NHC-2DIPEATHF5051
3NHC-3DIPEATHF5028
4NHC-2DBUTHF5045
5NHC-2Et3NTHF5042
6NHC-2DIPEADCM5048
7NHC-2DIPEAToluene5040
8NHC-2DIPEATHFRT25

Data is hypothetical and based on typical optimization studies for NHC-catalyzed reactions as described in the literature. acs.org

Beyond optimizing the primary reaction conditions, several other strategies can be employed to enhance the yield and purity of the desired product.

Choice of Precursors and Reagents: The structure of the starting materials can have a profound impact on the reaction outcome. For instance, in the synthesis of diarylated pyridin-2(1H)-ones from chalcones, the electronic nature of the substituents on the chalcone (B49325) can influence the yield. rsc.org Careful selection of precursors is therefore a key strategy.

Control of Reaction Stoichiometry: Precise control over the stoichiometry of the reactants is crucial to maximize the formation of the desired product and minimize the formation of byproducts.

Purification Techniques: Effective purification is essential to obtain the final compound in high purity. Common techniques include column chromatography, recrystallization, and distillation. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Process Intensification: In a broader process chemistry context, techniques like continuous flow synthesis can offer advantages over traditional batch processes, including better temperature control, improved safety, and potentially higher yields and purity due to the rapid mixing and controlled reaction times.

The following table outlines various strategies and their potential impact on yield and purity in the synthesis of pyridinone derivatives.

StrategyDescriptionPotential Impact on YieldPotential Impact on Purity
Catalyst ScreeningTesting a variety of NHC catalysts with different steric and electronic properties.Significant increaseCan improve selectivity and reduce byproducts
Base OptimizationScreening different organic and inorganic bases.Can be crucial for catalyst activation and reaction progressCan influence side reactions
Slow Addition of ReagentsAdding one of the reactants slowly to the reaction mixture.Can improve yield by maintaining a low concentration of a reactive intermediateReduces the formation of byproducts from dimerization or polymerization
Use of AdditivesIntroducing additives like Lewis acids or co-catalysts.Can enhance catalytic activity and turnoverMay improve selectivity
Post-Reaction WorkupImplementing specific washing or extraction steps to remove impurities before final purification.Can improve isolated yield by minimizing losses during purificationSignificantly improves purity

This table is a generalized representation of common strategies in synthetic organic chemistry.

Chemical Reactivity and Transformation Studies of 3 Acetyl 5 Methylpyridin 2 1h One

Reactivity of the Pyridinone Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The alkylation of 2-pyridones is a well-established transformation but can be complicated by the ambident nucleophilic nature of the pyridinone ring, often leading to a mixture of N-alkylated and O-alkylated products. nih.govthieme-connect.com The ratio of these products is highly dependent on several factors, including the nature of the alkylating agent, the base employed, and the solvent. nih.gov For instance, in some systems, alkylation of an alkali salt of 2-pyridone in a polar aprotic solvent like DMF favors N-alkylation, while using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product.

To circumvent issues with regioselectivity, strategies using "masked" 2-hydroxypyridine (B17775) derivatives, such as 2-halopyridines, have been developed. These can be N-alkylated with highly electrophilic agents, followed by hydrolysis to unveil the N-alkylated 2-pyridone. thieme-connect.comnih.gov A one-pot procedure involving Pummerer-type reactions between activated sulfoxides and 2-fluoropyridine (B1216828) derivatives has also been reported to yield N-alkylated 2-pyridones in good to excellent yields. thieme-connect.comrsc.org

N-acylation activates the pyridinone ring toward nucleophilic addition. scripps.edu Acylating agents like acetyl chloride react with pyridines to form N-acetylpyridinium salts. researchgate.netyoutube.com These intermediates can be highly reactive and undergo subsequent transformations. While specific N-acylation studies on 3-Acetyl-5-methylpyridin-2(1H)-one are not extensively documented, the general reactivity of the pyridinone nitrogen suggests it is a viable site for such modifications. scripps.edu

Table 1: Factors Influencing N- vs. O-Alkylation of 2-Pyridones

Factor Condition Favoring N-Alkylation Condition Favoring O-Alkylation Rationale
Counter-ion Alkali metal (e.g., Na+, K+) Silver (Ag+) The hard alkali cation associates with the hard oxygen atom, leaving the softer nitrogen atom more available for alkylation. The soft silver cation coordinates more strongly with the nitrogen, making the oxygen the more likely site of attack.
Solvent Polar aprotic (e.g., DMF) Nonpolar (e.g., Benzene) Polar solvents can solvate the cation, freeing the pyridone anion for N-alkylation. Nonpolar solvents favor the formation of tight ion pairs, where O-alkylation may be sterically or electronically preferred.

| Strategy | Use of 2-halopyridine followed by hydrolysis | Direct alkylation of the pyridone | Using a masked hydroxyl group forces the initial reaction at the nitrogen. |

Protonation Studies

The pyridinone ring can be protonated, and its basicity is a critical parameter in its chemical behavior, particularly in acid-catalyzed reactions. 2-Pyridone can act as a catalyst for various proton-dependent reactions. wikipedia.org Theoretical studies using the second-order approximate coupled-cluster (CC2) method have investigated the effects of protonation on the electronic properties of 2-pyridone and its derivatives. nih.govresearchgate.net These studies predict that protonation significantly blue-shifts the S1-S0 electronic transition. nih.govresearchgate.net The pKa of 2-hydroxypyridine is approximately 0.75 for protonation at the oxygen and 11.62 for deprotonation of the hydroxyl group, reflecting its amphoteric nature. The lactam tautomer, 2-pyridone, is significantly less acidic. The specific pKa of this compound would be influenced by the electronic effects of the acetyl and methyl substituents.

Reactivity of the Ring Carbon Atoms

The carbon atoms of the pyridinone ring exhibit varied reactivity toward both electrophiles and nucleophiles, governed by the electronic distribution within the heterocyclic system.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2-pyridone ring is challenging due to the electron-deficient nature of the pyridine (B92270) nucleus. youtube.commasterorganicchemistry.com However, the electronic character of the ring positions is not uniform. Resonance structures indicate that the C3 and C5 positions are more electron-rich, making them more susceptible to attack by electrophiles. rsc.org

The outcome of EAS reactions on this compound is determined by the combined directing effects of its substituents:

Amide group (-NH-C=O-): This group is generally considered an ortho-, para-director and is activating.

Methyl group (-CH₃): This is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org

Acetyl group (-COCH₃): This is a deactivating, meta-directing group. organicchemistrytutor.comyoutube.com

In the case of this compound, the C5 position already bears a methyl group. The C3 position has the acetyl group. The most likely positions for electrophilic attack are C4 and C6. The powerful activating and directing effect of the amide nitrogen would strongly favor substitution at the C4 and C6 positions (ortho and para to the nitrogen, respectively). The methyl group at C5 would also direct to the ortho positions (C4 and C6). The deactivating acetyl group at C3 would direct an incoming electrophile to the C5 position (meta), but this position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions.

Studies on the nitration of unsubstituted 2-pyridone show that the regioselectivity is highly dependent on the reaction conditions. In media of low acidity, the 3-nitro derivative is the major product, while in highly acidic media, the 5-nitro compound predominates. rsc.org This highlights the complex interplay of the substrate's protonation state and the nature of the electrophile in determining the reaction's outcome.

Nucleophilic Substitution and Addition Reactions

The electron-deficient character of the 2-pyridone ring makes it more susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which bear a partial positive charge. rsc.org Direct nucleophilic addition to pyridines is generally difficult unless the ring is activated, for example, by N-acylation or N-alkylation. scripps.edu

The presence of a suitable leaving group on the ring facilitates nucleophilic aromatic substitution. While there are no specific examples documented for this compound, reactions of related halopyridines demonstrate this reactivity. For instance, 2-fluoropyridine can act as a nucleophile in Pummerer-type reactions, ultimately leading to N-alkylated 2-pyridones after hydrolysis. rsc.org Pyridine can react with organometallic reagents, typically at the alpha position (C2 or C6), and this reactivity is enhanced by electron-withdrawing groups. youtube.com

Transformations of the Acetyl Group at Position 3

The acetyl group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. Its carbonyl group is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both sites.

One common transformation is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgslideshare.net The acetyl group of this compound could react with various active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) to form α,β-unsaturated products, which can be valuable intermediates for further synthesis. youtube.comresearchgate.net The Doebner modification of this reaction uses pyridine as a solvent and often involves a carboxylic acid as one of the active methylene components, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Other potential reactions of the acetyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or to a methylene group via a Clemmensen or Wolff-Kishner reduction.

Oxidation: While the pyridinone ring is susceptible to oxidation, specific conditions might allow for the Baeyer-Villiger oxidation of the acetyl group to form an ester.

Addition of Organometallics: Grignard or organolithium reagents can add to the carbonyl carbon to form tertiary alcohols. The synthesis of an analogue, 3-acetyl-6-methylpyridin-2(1H)-one, has been achieved by reacting the corresponding 3-carbonitrile with methylmagnesium bromide, demonstrating the utility of organometallics in manipulating this position. vulcanchem.comchemicalbook.com

Table 2: Potential Transformations of the Acetyl Group

Reaction Type Reagents/Conditions Expected Product
Knoevenagel Condensation Active methylene compound (e.g., CH₂(CN)₂), weak base (e.g., piperidine) α,β-Unsaturated compound
Reduction to Alcohol NaBH₄, MeOH 3-(1-Hydroxyethyl)-5-methylpyridin-2(1H)-one
Addition of Grignard Reagent RMgX, then H₃O⁺ 3-(1-Hydroxy-1-alkyl-ethyl)-5-methylpyridin-2(1H)-one

| Haloform Reaction | I₂, NaOH | 3-Carboxy-5-methylpyridin-2(1H)-one (after acidification) |

Carbonyl Group Modifications (e.g., Condensations, Reductions, Oxidations)

The acetyl group at the 3-position is a key site for various chemical modifications, including condensation, reduction, and oxidation reactions. These transformations allow for the elaboration of the side chain, leading to a wide array of derivatives.

Condensation Reactions: The carbonyl group readily undergoes condensation with various nucleophiles. For instance, in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, the acetyl group can react with hydrazine (B178648) derivatives. This type of reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the fused ring system. While a direct example with this compound is not extensively documented, the general reactivity of 3-acetylpyridines suggests its viability in such synthetic strategies. The synthesis of novel pyrazolo[3,4-b]pyridines has been achieved through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones, highlighting the utility of ketone functionalities in building complex heterocyclic frameworks. mdpi.com

Reduction Reactions: The acetyl carbonyl can be selectively reduced to the corresponding alcohol. A common reagent for this transformation is sodium borohydride (NaBH₄). The reaction, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, would yield 3-(1-hydroxyethyl)-5-methylpyridin-2(1H)-one. This transformation is a standard procedure for the reduction of ketones and aldehydes and is expected to proceed with high efficiency for the acetyl group on the pyridinone ring.

Oxidation Reactions: The acetyl group can undergo oxidation to an ester through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.comyoutube.com This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the methyl group, yielding the corresponding acetate (B1210297) ester, 3-acetoxy-5-methylpyridin-2(1H)-one. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

Reaction Type Reagent(s) Product
CondensationHydrazine derivativesFused pyrazole (B372694) ring
ReductionSodium Borohydride (NaBH₄)3-(1-hydroxyethyl)-5-methylpyridin-2(1H)-one
Oxidationm-Chloroperoxybenzoic acid (m-CPBA)3-acetoxy-5-methylpyridin-2(1H)-one

Alpha-Functionalization Reactions

The methyl group of the acetyl moiety is susceptible to functionalization due to the acidity of its α-protons, which are activated by the adjacent carbonyl group. This allows for the introduction of various substituents at this position.

Halogenation: Alpha-halogenation of the acetyl group can be achieved using reagents like N-bromosuccinimide (NBS). nih.govcommonorganicchemistry.comresearchgate.netnih.govorganic-chemistry.org This reaction, often catalyzed by acid, proceeds through an enol or enolate intermediate. The resulting α-bromoacetyl derivative, 3-(2-bromoacetyl)-5-methylpyridin-2(1H)-one, is a versatile intermediate for further synthetic transformations, such as nucleophilic substitutions.

Alkylation: Alpha-alkylation can be performed by first generating the enolate of the acetyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.orglumenlearning.compearson.comyoutube.comlibretexts.org The resulting enolate can then react with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the α-position. This allows for the extension of the carbon chain adjacent to the carbonyl group.

Mannich Reaction: The Mannich reaction provides a method for the aminoalkylation of the α-carbon. rsc.orgmdpi.com This three-component condensation involves the reaction of the ketone with formaldehyde (B43269) and a primary or secondary amine. The product of such a reaction with this compound would be a β-amino ketone derivative.

Reaction Type Reagent(s) Product
α-HalogenationN-Bromosuccinimide (NBS)3-(2-bromoacetyl)-5-methylpyridin-2(1H)-one
α-Alkylation1. LDA, 2. Alkyl halide3-(α-alkylacetyl)-5-methylpyridin-2(1H)-one
Mannich ReactionFormaldehyde, Amine3-(β-aminoacetyl)-5-methylpyridin-2(1H)-one

Reactivity of the Methyl Group at Position 5

The methyl group at the 5-position of the pyridinone ring, while generally less reactive than the acetyl group, can also undergo functionalization under specific conditions.

Side-Chain Functionalization

Halogenation: The benzylic-like position of the methyl group allows for free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom, yielding 5-(bromomethyl)-3-acetylpyridin-2(1H)-one.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group to a carboxylic acid. libretexts.orglibretexts.org This would transform this compound into 3-acetyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid. This reaction typically requires forcing conditions.

Reaction Type Reagent(s) Product
Side-Chain HalogenationN-Bromosuccinimide (NBS), Radical Initiator5-(bromomethyl)-3-acetylpyridin-2(1H)-one
Side-Chain OxidationPotassium Permanganate (KMnO₄)3-acetyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid

Ring-Opening and Rearrangement Reactions

The pyridinone ring, under certain conditions, can undergo ring-opening or rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening Reactions: The 2-pyridone ring can be susceptible to nucleophilic attack, which can lead to ring opening. Strong nucleophiles can attack the carbonyl carbon or other electrophilic centers in the ring, initiating a cascade of reactions that results in the cleavage of the heterocyclic ring. researchgate.net For instance, treatment with strong bases or certain nucleophiles could potentially lead to the formation of acyclic amides or carboxylic acids, although specific examples for this compound are not well-documented.

Rearrangement Reactions: Pyridinone derivatives can undergo various rearrangement reactions. For example, rhodium-catalyzed reactions of 2-oxypyridines with quinone diazides have been shown to lead to N-arylated pyridones through a dearomative rearrangement involving a 1,6-O-to-O acyl migration. researchgate.netacs.org While this specific reaction may not be directly applicable, it illustrates the potential for skeletal rearrangements in the pyridinone system under transition-metal catalysis. Photochemical conditions can also induce rearrangements in related heterocyclic systems.

Reaction Type General Outcome
Nucleophilic Ring-OpeningFormation of acyclic amides or carboxylic acids
Catalytic RearrangementSkeletal reorganization to form different heterocyclic structures

Derivatization and Analog Synthesis Based on the 3 Acetyl 5 Methylpyridin 2 1h One Scaffold

Structural Diversification through Substituent Modification

The strategic modification of substituents on the 3-Acetyl-5-methylpyridin-2(1H)-one scaffold is a primary approach to creating a library of analogs with diverse physicochemical properties and potential biological activities. The acetyl and methyl groups, along with the pyridinone ring itself, serve as handles for introducing chemical diversity.

Introduction of Diverse Functional Groups

The reactivity of the acetyl group at the C3 position allows for a multitude of chemical transformations. For instance, the ketone functionality can undergo reactions such as reduction to a secondary alcohol, which can be further derivatized. The methyl group at the C5 position, while less reactive, can be functionalized through various C-H activation strategies.

The amino group is another key functional group that can be introduced. For example, 3-Amino-5-methylpyridin-2(1H)-one can be synthesized and subsequently utilized as a building block for more complex molecules. This amino-substituted pyridinone can undergo a range of reactions, including oxidation, reduction, and substitution, to yield a variety of derivatives mdpi.com.

The following table summarizes potential modifications of the acetyl and methyl groups, based on known reactions of similar pyridinone structures:

Starting GroupReaction TypeReagent(s)Resulting Functional Group
AcetylReductionNaBH4, LiAlH4Hydroxyethyl
AcetylAldol CondensationAldehydes/Ketonesβ-Hydroxy ketone
AcetylMannich ReactionFormaldehyde (B43269), AmineMannich base
AcetylHalogenationNBS, NCSα-Haloacetyl
MethylOxidationKMnO4, SeO2Carboxylic acid, Aldehyde
MethylHalogenationNBS, SO2Cl2Halomethyl

Expansion to Fused Ring Systems (e.g., Chromenopyridinones, Thienopyridines)

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems such as chromenopyridinones and thienopyridines. These fused systems often exhibit unique biological properties due to their rigid, planar structures.

Chromenopyridinones: The synthesis of chromenopyridinone derivatives can be envisioned through reactions involving the acetyl group of this compound. For instance, a Pechmann condensation with a substituted phenol (B47542) could potentially lead to the formation of a chromenone ring fused to the pyridinone core. While direct synthesis from the target compound is not extensively reported, the reactivity of related 3-acetylcoumarins provides a strong indication of the synthetic possibilities nih.govresearchgate.net. The reaction of 3-acetylcoumarin (B160212) with various reagents has been shown to produce a wide array of heterocyclic compounds nih.gov.

Thienopyridines: The construction of a thieno[2,3-b]pyridine (B153569) ring system can be achieved starting from a suitably functionalized pyridinone. A common strategy involves the Gewald reaction, where a ketone, a cyano-containing active methylene (B1212753) compound, and elemental sulfur react to form a polysubstituted thiophene (B33073) ring. In the context of this compound, the acetyl group could potentially serve as the ketone component in such a reaction, leading to the formation of a thieno[2,3-b]pyridin-2-one derivative. The synthesis of various thienopyridine isomers has been extensively reviewed, highlighting the versatility of this scaffold researchgate.netscilit.com. For example, reactions of 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462) yield 3-acetylpyridine-2(1H)-thiones, which are then used to synthesize fused heterocyclic systems semanticscholar.orgresearchgate.net.

Design Principles for Scaffold Exploration

The exploration of new chemical space around the this compound scaffold is guided by established principles in medicinal chemistry, including scaffold hopping and fragment-based design. These strategies aim to identify novel core structures with improved properties while maintaining key pharmacophoric features.

Chemical Strategies for Scaffold Hopping

Scaffold hopping involves the replacement of a central core structure with a different, often isosteric or isofunctional, scaffold. This strategy can lead to the discovery of compounds with novel intellectual property, improved ADME (absorption, distribution, metabolism, and excretion) properties, and potentially different biological activities. For pyridinone derivatives, scaffold hopping has been successfully employed to convert a phenyl ring to a pyridinone ring to enhance properties like solubility and hydrogen bonding capacity nih.gov. This approach has also been used to develop novel inhibitors for various protein targets acs.orgiipseries.org.

Examples of potential scaffold hops for the this compound core include:

Original ScaffoldHopped ScaffoldRationale
Pyridin-2(1H)-onePyrimidin-2(1H)-oneAlteration of H-bonding pattern, potential for new interactions
Pyridin-2(1H)-oneThiazol-2(1H)-oneIntroduction of a sulfur atom, modulation of electronic properties
Pyridin-2(1H)-oneImidazol-2(1H)-oneChange in ring size and heteroatom positioning

Chemical Principles in Fragment-Based Design

Fragment-based drug design (FBDD) is a powerful approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The pyridinone scaffold itself is considered a valuable fragment in FBDD due to its ability to act as both a hydrogen bond donor and acceptor nih.gov.

Synthetic Accessibility and Derivatization Potential

The feasibility of synthesizing a diverse library of compounds based on the this compound scaffold is a critical consideration. The synthesis of the core pyridinone ring can be achieved through various condensation reactions, making it a readily accessible starting point nih.gov. The presence of the acetyl and methyl groups provides clear handles for further derivatization, as discussed in section 4.1.1.

The synthetic accessibility of fused ring systems like chromenopyridinones and thienopyridines depends on the availability of suitable reaction conditions and starting materials. While direct routes from this compound may require optimization, the extensive literature on the synthesis of these fused systems from related precursors suggests that such transformations are synthetically viable researchgate.netmdpi.comnih.gov. The development of efficient and diverse synthetic techniques has facilitated quick access to 2-pyridone scaffolds, allowing for their incorporation into drug discovery efforts iipseries.org.

Synthesis of Compound Libraries and Advanced Derivatives

The construction of compound libraries from the this compound scaffold is a systematic approach to expand the chemical space around this core structure. This process is fundamental in the search for new therapeutic agents, as it allows for the rapid generation of a multitude of related compounds for biological screening. nih.gov Advanced derivatives are synthesized to introduce novel functionalities, alter the three-dimensional shape, and modulate the physicochemical properties of the parent molecule.

One of the primary strategies for derivatization involves the chemical manipulation of the acetyl group. For instance, the ketone of the acetyl group can undergo a wide range of reactions. It can be reduced to a hydroxyl group, which can then be further derivatized through esterification or etherification. Alternatively, the acetyl group can serve as a handle for condensation reactions with various amines and hydrazines to form imines, enamines, and hydrazones, respectively. These reactions introduce new substituents and can significantly alter the biological profile of the resulting compounds.

Another key approach is the modification of the pyridinone ring itself. The nitrogen atom of the pyridinone can be alkylated or acylated to introduce a variety of substituents. Furthermore, the carbon atoms on the ring can be targeted for substitution reactions, although this may require specific activation steps.

The synthesis of advanced derivatives often involves multi-step reaction sequences or the use of modern synthetic methodologies like multi-component reactions (MCRs) and "click chemistry". kuleuven.be MCRs are particularly efficient for building molecular complexity in a single step from three or more starting materials. For example, a Hantzsch-like pyridine (B92270) synthesis could be envisioned to construct the pyridinone ring with various substituents in a combinatorial fashion. nih.gov Click chemistry, with its high efficiency and selectivity, offers a powerful tool for linking the this compound scaffold to other molecular fragments, such as through the formation of a triazole ring from an azide (B81097) and an alkyne. kuleuven.be

The table below illustrates a hypothetical library of derivatives that could be synthesized from the this compound scaffold, showcasing the diversity of structures that can be achieved through common synthetic transformations.

Derivative Modification Site Reaction Type Potential New Functional Group
1-(2-hydroxyethyl)-3-acetyl-5-methylpyridin-2(1H)-oneN1 of PyridinoneAlkylationHydroxyl
3-(1-hydroxyethyl)-5-methylpyridin-2(1H)-oneAcetyl GroupReductionSecondary Alcohol
3-acetyl-5-methyl-1-phenylpyridin-2(1H)-oneN1 of PyridinoneArylationPhenyl Ring
3-(1-(phenylamino)ethylidene)-5-methylpyridin-2(1H)-oneAcetyl GroupCondensationImine
3-acetyl-4-bromo-5-methylpyridin-2(1H)-oneC4 of PyridinoneHalogenationBromo

The synthesis of such libraries is often followed by high-throughput screening to identify "hit" compounds with desired biological activity. These hits can then be selected for further optimization through the synthesis of more focused libraries of advanced derivatives. For instance, if a particular derivative shows promising antimicrobial activity, a new library could be generated with various substitutions on the newly introduced functional group to enhance potency and reduce potential toxicity. nih.govmdpi.comnih.gov

The ultimate goal of synthesizing compound libraries and advanced derivatives from the this compound scaffold is to systematically explore the chemical space around this privileged structure. nih.gov This exploration is crucial for the discovery of novel molecules with potential applications in various fields, including medicine and materials science. The insights gained from the biological evaluation of these libraries provide valuable information for the rational design of next-generation compounds with improved properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Acetyl-5-methylpyridin-2(1H)-one, offering unambiguous evidence of its chemical framework.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum, characteristic signals for the methyl groups and the protons on the pyridinone ring are observed. The ¹³C NMR spectrum complements this by showing distinct resonances for the carbonyl carbons, the acetyl group carbons, and the carbons of the pyridinone core.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons in the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This is crucial for assigning the ¹³C signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comcolumbia.educolumbia.edu This technique is instrumental in connecting the acetyl group to the pyridinone ring and confirming the relative positions of the substituents. For instance, correlations between the acetyl protons and the C3 carbon of the pyridinone ring would be expected. The intensity of HMBC cross-peaks can depend on the coupling constant, with a compromise value often used to detect a range of couplings. columbia.edu

TechniqueInformation ObtainedRelevance to this compound
¹H NMRChemical shifts and coupling constants of protons.Identifies the number and environment of hydrogen atoms.
¹³C NMRChemical shifts of carbon atoms.Identifies the number and environment of carbon atoms, including carbonyls.
COSYCorrelates coupled protons.Establishes the connectivity of protons on the pyridinone ring.
HSQCCorrelates directly bonded ¹H and ¹³C nuclei.Assigns specific carbon signals to their attached protons.
HMBCCorrelates protons and carbons over 2-3 bonds.Confirms the placement of the acetyl and methyl groups on the pyridinone ring.

Pyridin-2(1H)-one and its derivatives can exist in tautomeric forms. Dynamic NMR studies are pivotal in investigating the potential equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms of this compound. By varying the temperature, it is possible to observe changes in the NMR spectrum that indicate the presence of more than one species in equilibrium. encyclopedia.pub The rate of interconversion between tautomers can influence the appearance of the NMR signals, from sharp, distinct peaks for each tautomer at low temperatures (slow exchange) to broadened or averaged signals at higher temperatures (fast exchange). encyclopedia.pub These studies provide critical insights into the predominant tautomer in solution and the energetic barriers to their interconversion. encyclopedia.pubnih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique confirms the molecular formula of C₈H₉NO₂. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information by showing how the molecule breaks apart.

TechniqueInformation ObtainedRelevance to this compound
HRMSPrecise mass measurement and elemental composition.Confirms the molecular formula as C₈H₉NO₂.
ESI-MSMolecular weight and fragmentation patterns.Provides molecular weight and structural information from fragmentation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopies provide complementary information to NMR and mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone in the acetyl group and the amide in the pyridinone ring. The N-H stretching vibration of the pyridinone ring would also be a key feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) in the UV-Vis spectrum are related to the extent of conjugation in the molecule. The pyridinone ring system, with its conjugated double bonds and carbonyl group, would be expected to show characteristic absorption bands in the UV region.

TechniqueInformation ObtainedRelevance to this compound
IR SpectroscopyPresence of functional groups.Confirms the presence of C=O and N-H groups.
UV-Vis SpectroscopyElectronic transitions and conjugation.Characterizes the electronic structure of the conjugated pyridinone system.

X-ray Crystallography for Solid-State Structural Determination

The cultivation of a suitable single crystal of this compound is the prerequisite for single-crystal X-ray diffraction analysis. While specific crystallographic data for this exact compound are not publicly available in the searched literature, the general procedure involves mounting a high-quality crystal on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the electron density distribution, which in turn reveals the atomic positions. For analogous pyridinone-containing structures, such as 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, the analysis provides key bond lengths and angles. In a typical analysis of a related compound, the keto-enol tautomerism and the planarity of the pyridine (B92270) ring can be confirmed.

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₈H₉NO₂
Formula Weight151.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.14
b (Å)19.94
c (Å)12.36
α (°)90
β (°)95.95
γ (°)90
Volume (ų)1258.4
Z4
Calculated Density (g/cm³)1.594
Absorption Coeff. (mm⁻¹)0.120
F(000)632

Note: This table is a hypothetical representation and is not based on experimentally determined data for this compound.

Beyond the individual molecular structure, X-ray crystallography elucidates the packing of molecules within the crystal lattice, which is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are critical in determining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding: In the solid state, the pyridinone moiety of this compound is expected to participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the pyridinone ring and the acetyl group can serve as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. Studies on similar structures, such as derivatives of pyrazole-1-carbothioamide, have shown the presence of various hydrogen bonding motifs, including N-H···O=C interactions.

π-π Interactions: The aromatic pyridine ring can engage in π-π stacking interactions, further stabilizing the crystal packing. These interactions are typically observed between parallel-oriented aromatic rings.

Hirshfeld Surface Analysis: To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within the crystal to visualize and quantify the different intermolecular contacts. For instance, in the analysis of a related compound, 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide, Hirshfeld surface analysis revealed that H···H, C···H/H···C, and O···H/H···O interactions were the most significant contributors to the crystal packing. The analysis generates two-dimensional fingerprint plots that provide a summary of the intermolecular contacts.

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeHypothetical Contribution (%)
H···H45.0
O···H/H···O25.0
C···H/H···C15.0
N···H/H···N10.0
C···C5.0

Note: This table is a hypothetical representation and is not based on experimentally determined data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. This typically involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation of a similar compound, 2-Amino-5-bromo-3-methylpyridine, has been achieved using a Newcrom R1 (C18) column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. The retention time and peak purity can be used to determine the identity and purity of the compound.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is a standard and effective method. The choice of stationary phase and mobile phase is crucial for achieving good separation. Based on the purification of a related compound, 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, a silica (B1680970) gel stationary phase with a mobile phase gradient of petroleum ether and ethyl acetate (B1210297) could be a suitable system. The fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to isolate the pure compound.

Computational and Theoretical Investigations of 3 Acetyl 5 Methylpyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. These methods model the electronic structure of a molecule to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. cuny.edu DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For pyridinone derivatives, DFT methods, often using functionals like B3LYP, are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: Investigate the distribution of electrons, dipole moments, and molecular orbitals. nih.govrsc.org

Predict Spectroscopic Signatures: Calculate vibrational frequencies (FT-IR) and NMR chemical shifts to aid in experimental characterization. ijcce.ac.ir

Assess Substituent Effects: Studies on substituted pyridines show that DFT can effectively model how different functional groups (like the acetyl and methyl groups in the title compound) influence the electron density on the pyridine (B92270) ring and its reactivity. researchgate.net For instance, a computational study on 3-acetyl-5-acylpyridin-2(1H)-ones highlighted the important role of substituents in influencing the molecule's activity. nih.gov

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) fall into this category.

While computationally more demanding than DFT, ab initio methods are often used for smaller systems or to benchmark other methods. For pyridine-containing systems, they have been used to:

Calculate Accurate Interaction Energies: A study on pyridine-water interactions used high-level ab initio calculations (MP2/cc-pVQZ) to determine the precise energies of non-covalent interactions like hydrogen bonds. rsc.org

Investigate Reaction Mechanisms: These methods can provide highly accurate energy profiles for chemical reactions, helping to distinguish between possible pathways.

Validate DFT Results: By comparing results from methods like CCSD(T) with those from various DFT functionals, researchers can validate the accuracy of the more computationally efficient DFT approach for a specific class of molecules.

Electronic Structure Analysis

The arrangement of electrons within a molecule is key to its physical and chemical properties. Computational methods provide detailed pictures of this electronic structure.

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher polarizability and greater chemical reactivity. cuny.edu Conversely, a large energy gap indicates high stability. nih.gov

DFT calculations are routinely used to compute these values. schrodinger.com For example, analysis of various pyridone derivatives shows that the HOMO-LUMO gap is a key descriptor of their bioactivity. researchgate.net While specific values for 3-Acetyl-5-methylpyridin-2(1H)-one are not published, related structures provide representative data.

Table 1: Representative DFT-Calculated Frontier Orbital Energies and Gaps for Related Heterocyclic Compounds. (Note: These are illustrative values for analogous compounds, not for this compound).
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference/Context
Pyridinyl Phosphonate Derivative-6.174-2.5693.605Represents a highly substituted pyridine system, indicating high reactivity. ijcce.ac.ir
Generic Pyridine Moiety--> N-Hydrogenated PyridineIndicates greater kinetic stability compared to its reduced form. nih.gov
5-azaindole (unprotonated)--8.38An example where the gap suggests a reaction is possible. wuxiapptec.com
5-azaindole (protonated)--10.11Shows how protonation can dramatically increase the gap and reduce reactivity. wuxiapptec.com

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

MEP analysis is invaluable for predicting how molecules will interact. nih.gov For a compound like this compound, an MEP map would likely show strong negative potential (red) around the carbonyl oxygens of both the pyridinone ring and the acetyl group, identifying them as primary sites for hydrogen bonding and electrophilic attack. The N-H proton would show a region of positive potential (blue). Such maps are crucial for understanding non-covalent interactions, which are key to biological activity and crystal packing. nih.govresearchgate.net

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is a powerful asset for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. This provides insights into reaction feasibility, rates, and selectivity.

For this compound, computational studies could investigate various reactions:

Synthesis Reactions: The formation of the pyridinone ring itself or the introduction of the acetyl group could be modeled. For example, the synthesis of related 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives involves a cyclization reaction, a process well-suited for mechanistic investigation via DFT. researchgate.net

Reactions at the Acetyl Group: Condensation reactions involving the acetyl group are common for related compounds. For instance, the reaction of 3-acetyl-4-hydroxy-N-methylquinolin-2-one with aldehydes to form α,β-unsaturated ketones has been studied, and the subsequent reaction with guanidine (B92328) hydrochloride to form pyrimidine (B1678525) rings could be computationally modeled to understand its mechanism. researchgate.net

Tautomerism: The pyridinone ring can exist in different tautomeric forms (keto vs. enol). Quantum chemical calculations can determine the relative energies of these tautomers and the energy barriers for their interconversion, predicting the dominant form under various conditions.

Biochemical Interactions: If the compound has biological activity, computational docking and molecular dynamics simulations can be used to study its binding to a target enzyme or receptor. These studies often rely on the electronic properties derived from quantum calculations to accurately model the interactions. nih.gov

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, guiding experimental work and accelerating the discovery of its potential applications.

Transition State Analysis

No published studies have reported on the transition state analysis of reactions involving this compound. Such analyses are crucial for understanding reaction kinetics and mechanisms, typically employing quantum mechanical methods like Density Functional Theory (DFT) to locate and characterize the high-energy transition state structures connecting reactants and products. Future research in this area would be invaluable for predicting the feasibility and outcomes of its chemical transformations.

Reaction Pathway Elucidation

Similarly, the elucidation of specific reaction pathways for this compound through computational means has not been documented. Theoretical chemists often use methods such as Intrinsic Reaction Coordinate (IRC) calculations to map the energetic profile of a reaction from reactants, through the transition state, to the products. This provides a detailed "road map" of the chemical transformation, which is currently unavailable for this compound.

Conformational Analysis and Tautomerism Studies

The pyridin-2(1H)-one scaffold allows for the existence of different tautomers, namely the pyridone and the hydroxypyridine forms. Furthermore, the acetyl group can exhibit different orientations relative to the ring, leading to various conformers. However, no specific computational studies have been found that detail the relative energies and interconversion barriers for the conformers and tautomers of this compound. Such studies would be essential for understanding its structural preferences and how they influence its reactivity and interactions.

Molecular Modeling Studies for Chemical Interactions

Molecular modeling is a powerful tool for investigating how a molecule interacts with its environment, including solvent molecules or biological macromolecules. There are no published molecular modeling studies that specifically detail the non-covalent interactions, such as hydrogen bonding or stacking interactions, of this compound. This information would be critical for applications in materials science or medicinal chemistry.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

While commercial suppliers may allude to expected spectral features, such as a characteristic carbonyl stretch in the infrared (IR) spectrum, detailed computational predictions of the spectroscopic parameters for this compound are absent from the scientific literature. vulcanchem.com Theoretical calculations, often using DFT, can provide valuable predictions of NMR chemical shifts and IR vibrational frequencies. These predicted spectra can aid in the interpretation of experimental data and confirm the structure of the molecule. The absence of such a theoretical benchmark for this compound underscores the need for future computational work.

Role of 3 Acetyl 5 Methylpyridin 2 1h One As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The chemical architecture of 3-Acetyl-5-methylpyridin-2(1H)-one, specifically the acetyl group at the C3 position, offers a reactive handle for a variety of chemical transformations, positioning it as a key building block for intricate organic molecules. The electrophilic nature of the acetyl group's carbonyl carbon makes it susceptible to attack by nucleophiles, enabling chain extensions and the introduction of new functional groups.

Research on analogous structures demonstrates the synthetic potential of the acetyl-pyridinone scaffold. For instance, the acetyl group can be a precursor for creating analogues of biologically active compounds. A study on milrinone (B1677136) analogues, a type of cardiotonic agent, involved the preparation of 3-acetyl-5-acylpyridin-2(1H)-ones, where the acetyl group was a key feature of the synthesized molecules. researchgate.net This highlights how the acetyl moiety can be integral to the final structure of complex, functional molecules.

Furthermore, the acetyl group can undergo a range of reactions that facilitate the assembly of larger molecular frameworks. In the synthesis of various nitrogen-containing heterocycles based on 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one, the acetyl group was first brominated to form a bromoacetyl group. This highly reactive intermediate was then used to react with various nucleophiles like pyridine (B92270), thiourea, and aminopyridines to construct complex quaternary salts and fused heterocyclic systems. thegoodscentscompany.com Such transformations illustrate the strategic importance of an acetyl group on a heterocyclic ring for building molecular complexity.

The table below summarizes the types of reactions the acetyl group on a pyridinone-like ring can undergo to form more complex molecules.

Reaction TypeReagent(s)Resulting Structure
BrominationBromineα-Bromoacetyl intermediate
Nucleophilic AdditionGrignard Reagents (e.g., Methylmagnesium bromide)Tertiary alcohol
CondensationAldehydes, Ketonesα,β-Unsaturated ketones (Chalcones)
Heterocycle FormationThiourea, Amines, HydrazinesThiazoles, Imidazoles, Pyrazoles

This table illustrates potential reaction pathways based on the known reactivity of acetyl groups on similar heterocyclic scaffolds.

Precursor in Heterocyclic Synthesis

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active molecules. acs.org The combination of the pyridinone ring and the reactive acetyl group allows for various cyclization and annulation strategies.

Studies on analogous compounds have shown that 3-acetylpyridine-2(1H)-thiones, the sulfur analogues of 3-acetylpyridin-2(1H)-one, are effective precursors for a number of fused heterocyclic systems. rsc.org Similarly, research on the synthesis of thieno[2,3-b]pyridines has utilized substituted pyridines as foundational synthons. rsc.org The acetyl group can participate in condensation reactions with reagents containing active methylene (B1212753) groups or can be transformed into other functional groups that facilitate intramolecular cyclization, leading to the formation of an additional ring fused to the pyridinone core.

A notable application of pyridine derivatives is in the synthesis of azaindoles, which are valuable motifs in medicinal chemistry. acs.org While not directly employing this compound, established synthetic routes to 7-azaindoles often start from functionalized pyridines, underscoring the importance of this class of compounds as precursors to more complex heterocyclic structures. acs.org Other examples include the synthesis of imidazo[1,2-a]pyridine (B132010) and thieno[2,3-c]isoquinoline derivatives from appropriately substituted pyridine precursors. diva-portal.orgresearchgate.net

The following table outlines various fused heterocyclic systems that can be synthesized from acetylpyridine-like precursors.

Precursor TypeReaction TypeFused Heterocycle Synthesized
3-Acetylpyridine-2(1H)-thioneCyclocondensationThieno[2,3-b]pyridines
3-(4-Acetylphenyl)quinolin-2-oneHantzsch-type reactionThiazole, Imidazo[1,2-a]pyridine rings
7-Acetyl-tetrahydroisoquinoline-3(2H)-thioneGewald reactionThieno[2,3-c]isoquinolines
2-AminopyridineCyclocondensationImidazo[1,2-a]pyridines

This table is based on synthetic routes reported for analogous acetyl-substituted heterocyclic compounds. thegoodscentscompany.comrsc.orgdiva-portal.orgresearchgate.net

Applications in Agrochemical Chemistry

Pyridine and its derivatives are fundamental components in the agrochemical industry, forming the core of many modern pesticides which are recognized for their high efficiency and low toxicity. rsc.org The 3-methylpyridine (B133936) substructure, present in this compound, is a key starting material for a variety of important insecticides and fungicides. rsc.org

The synthetic versatility of the acetyl group on the pyridine ring suggests its potential utility in creating novel agrochemical candidates. Research into new insecticidal agents has explored the synthesis of complex heterocycles derived from acetyl-substituted precursors. For example, a study focused on developing new insecticides synthesized a series of 1-amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides starting from 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. diva-portal.org The resulting compounds were tested for insecticidal activity against the cowpea aphid (Aphis craccivora), with several showing promising results. diva-portal.org

This research demonstrates a clear pathway where an acetyl-substituted heterocyclic compound serves as a key intermediate for agrochemical development. The acetyl group provides a crucial reaction site for building the complex molecular architecture required for biological activity. Given the established importance of the pyridine scaffold in pesticides, this compound represents a promising, though currently under-explored, platform for the synthesis of new agrochemicals.

Precursor ClassTarget Compound ClassPotential Agrochemical Application
Acetyl-substituted isoquinoline-thionesThieno[2,3-c]isoquinolinesInsecticides
3-Methylpyridine derivativesChlorinated/Fluorinated pyridinesHerbicides, Fungicides, Insecticides

This table highlights the established and potential roles of acetylpyridine-like structures in agrochemical synthesis. rsc.orgdiva-portal.org

Utility in Materials Science Chemistry (Non-biological Focus)

In the realm of materials science, pyridine-containing compounds are gaining interest for their potential in creating functional materials with unique optical and electronic properties. The pyridine ring, when incorporated into polymers, can lead to ionically conducting materials suitable for energy storage devices or permselective membranes. The synthesis of such materials often involves the polymerization of functionalized pyridine precursors. researchgate.net

Specifically, pyridinone derivatives have been investigated as components in emissive materials for organic light-emitting diodes (OLEDs). Donor-acceptor molecules based on a 2-pyridinone acceptor have been shown to exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for enhancing OLED efficiency. diva-portal.org These materials were used to create sky-blue and white OLEDs, demonstrating the potential of the pyridinone scaffold in advanced optical materials. diva-portal.org The electronic properties of such molecules can be tuned by altering the substituents on the pyridinone ring.

Furthermore, conjugated polymers containing 2,6-substituted pyridine derivatives have been designed as sensors for metal ions. rsc.org These polymer sensors exhibit changes in their UV-Vis absorption and fluorescence spectra upon binding with specific metal ions, such as palladium, indicating their utility in chemical sensing applications. rsc.org The incorporation of an acetyl group, as in this compound, could serve as a point for polymerization or for further functionalization to fine-tune the electronic and binding properties of such materials.

Material TypePyridine/Pyridinone Derivative RoleApplication
Conducting PolymersMonomer unit in polymer backboneIonic conductors, Energy storage
Organic Light-Emitting Diodes (OLEDs)Acceptor core in emissive moleculesSky-blue and white light emitters
Polymer SensorsIon-binding and signaling unitSelective metal ion detection

This table summarizes the application of pyridine and pyridinone derivatives in non-biological materials science, suggesting potential roles for this compound. rsc.orgdiva-portal.org

Future Directions and Advanced Research Perspectives in 3 Acetyl 5 Methylpyridin 2 1h One Chemistry

The pyridinone scaffold is a cornerstone in various fields of chemical science due to its versatile reactivity and structural features. nih.gov For the specific compound 3-Acetyl-5-methylpyridin-2(1H)-one, future research is poised to unlock new potentials through innovative synthetic methodologies, deeper reactivity studies, and novel applications beyond its traditional roles. This article explores the prospective research avenues that could define the next chapter in the chemistry of this valuable molecule.

Q & A

Q. What synthetic routes are available for 3-Acetyl-5-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or functionalization of pyridinone precursors. A common approach is the condensation of 5-methylpyridin-2(1H)-one with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature. Key parameters include:

  • Catalyst selection : Use Lewis acids like ZnCl₂ to enhance acetylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .
  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:1 v/v) achieves >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and pyridinone ring protons (δ 6.5–7.5 ppm) .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1670 cm⁻¹ and lactam C=O at ~1700 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1) .

Advanced Research Questions

Q. How does the 3-acetyl substituent affect the compound’s bioactivity compared to analogs like 5-methylpyridin-2(1H)-one?

The acetyl group enhances electrophilicity, enabling nucleophilic interactions with biological targets (e.g., enzyme active sites). Comparative studies show:

  • Increased SIRT1 inhibition : Acetylation improves binding to NAD⁺-dependent deacetylases, as seen in structurally related inhibitors .
  • Solubility trade-offs : While the acetyl group reduces aqueous solubility, it improves membrane permeability, as demonstrated in pharmacokinetic assays .

Q. What in vitro models are appropriate for evaluating antimicrobial efficacy, and how should experimental biases be mitigated?

  • Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with standardized MIC/MBC protocols .
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to exclude vehicle toxicity .
  • Resazurin assays : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal effects .

Q. Which computational strategies predict the binding affinity of this compound to targets like SIRT1?

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using SIRT1’s crystal structure (PDB ID: 4ZZJ). Prioritize poses with hydrogen bonds to His363 and hydrophobic contacts with Phe414 .
  • Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations; analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR models : Corrogate substituent effects (e.g., acetyl vs. nitro groups) on inhibitory potency using Hammett constants .

Methodological Considerations

  • Contradictions in data : Discrepancies in biological activity across studies may arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Validate compound purity via HPLC before biological testing .
  • Synthetic scalability : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating, but may alter regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.